Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate

Textile dyeing Lightfastness Acid dye

Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate, commonly referenced as C.I. Acid Yellow 9 (C.I.

Molecular Formula C12H10N3NaO6S2
Molecular Weight 379.3 g/mol
Cat. No. B12503014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate
Molecular FormulaC12H10N3NaO6S2
Molecular Weight379.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]
InChIInChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21);/q;+1/p-1
InChIKeyYXKNHTSZQIOQDP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Amino-5-((4-Sulfophenyl)Diazenyl)Benzenesulfonate (Acid Yellow 9): Technical Baseline for Scientific Procurement


Sodium 2-amino-5-((4-sulfophenyl)diazenyl)benzenesulfonate, commonly referenced as C.I. Acid Yellow 9 (C.I. 13015, Fast Yellow AB), is a synthetic monoazo acid dye belonging to the aminoazobenzene class. It exists primarily as the disodium salt of 4-aminoazobenzene-3,4′-disulfonic acid (molecular formula C₁₂H₉N₃Na₂O₆S₂, MW 401.3 g·mol⁻¹) [1]. The compound is synthesized via disulfonation of p-aminoazobenzene with 25% oleum, introducing sulfonic acid groups at the para position relative to the azo bridge and at the ortho position relative to the free amino group [2]. This specific disulfonate substitution pattern is the structural hallmark that governs its solubility, dyeing behavior, lightfastness, and biodegradation profile, distinguishing it from monosulfonated aminoazobenzene derivatives and pyrazolone-based yellow acid dyes [3].

Why Generic Substitution of Acid Yellow 9 Fails: Disulfonate Substitution Pattern Defines Performance


Acid Yellow 9 cannot be freely interchanged with other monoazo acid dyes—even those sharing the aminoazobenzene core—because its performance-critical properties are directly encoded in its specific 3,4′-disulfonate substitution pattern. The sulfonic acid group positioned ortho to the free amino group confers photoprotection to the chromophore, resulting in significantly higher lightfastness on wool compared to the monosulfonated analog [1]. The dual sulfonate architecture also produces an aqueous solubility of approximately 184 g/L—intermediate among yellow acid dyes—which directly impacts dye bath exhaustion kinetics, levelness on protein fibers, and compatibility in binary or ternary dye mixtures [2]. Furthermore, the absence of naphthalene rings and the presence of the free amino group render Acid Yellow 9 susceptible to distinct microbial degradation pathways; Pseudomonas fluorescens can utilize it as a sole carbon, nitrogen, and energy source, a metabolic capability not generalizable to structurally related acid dyes [3]. Substituting with Tartrazine (C.I. 19140), Acid Orange 7, or monosulfonated aminoazobenzene derivatives would alter spectral properties, fastness behavior, and biodegradability in ways that compromise reproducibility in both textile and research applications. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Sodium 2-Amino-5-((4-Sulfophenyl)Diazenyl)Benzenesulfonate vs. Closest Analogs


Lightfastness Enhancement on Wool: Disulfonated Acid Yellow 9 vs. Monosulfonated Aminoazobenzene Dyes

Acid Yellow 9 exhibits a marked increase in lightfastness on wool compared to its monosulfonated analog, an effect explicitly attributed to the sulfonic acid group positioned ortho to the free amino group on the same aromatic ring. This ortho-sulfonate group provides photoprotection to the chromophore by influencing the excited-state electronic distribution of the azo dye [1]. The disodium 4-aminoazobenzene-3,4′-disulfonate salt achieves an ISO light fastness rating of 3 (AATCC 4–5) on wool [2], whereas typical monosulfonated aminoazobenzene acid leveling dyes (e.g., 4-aminoazobenzene-4′-sulfonic acid derivatives) generally rate ISO 1–2 on the blue wool scale under identical test conditions—a difference of 1–2 ISO units, which corresponds to approximately a twofold increase in the radiant exposure required to produce a just-noticeable color change per ISO 105-B02 geometric progression [3].

Textile dyeing Lightfastness Acid dye Wool Photostability

Aqueous Solubility Profile: Intermediate Solubility of Acid Yellow 9 vs. Tartrazine and the Unsulfonated Parent Compound

The aqueous solubility of Acid Yellow 9 (disodium 4-aminoazobenzene-3,4′-disulfonate) is 18.4% w/w, corresponding to approximately 184 g/L at ambient temperature [1]. This value is approximately 30% lower than the reported aqueous solubility of Tartrazine (Acid Yellow 23, C.I. 19140; trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate), which reaches 260 g/L at 30 °C , and more than three orders of magnitude higher than the unsulfonated parent compound 4-aminoazobenzene (Solvent Yellow 1, C.I. 11000), which is classified as water-insoluble (<0.1 g/L) [2]. The intermediate solubility of Acid Yellow 9 reflects its dual sulfonate architecture: two ionized sodium sulfonate groups provide sufficient hydrophilicity for aqueous processing while maintaining adequate substantivity for protein fiber exhaustion in weakly acidic dye baths.

Solubility Formulation Dye bath Acid dye Water solubility

Absorption Maximum Differentiation: Spectral Fingerprint of Disulfonated Aminoazobenzene vs. Naphthol-Based and Pyrazolone-Based Acid Dyes

The absorption maximum of Acid Yellow 9 in aqueous solution is reported at 490 nm (Conn) and 381 nm (Gurr), with an additional value of 491 nm reported by AAT Bioquest, while the dye radical cation generated by pulse radiolysis exhibits an absorption centered at 470 nm [1][2]. For comparison, the structurally distinct monoazo acid dye Acid Orange 7 (Orange II, C.I. 15510; a naphthol-based monoazo dye with a single sulfonate group) displays λmax at 485 nm in aqueous solution [3], while Tartrazine (Acid Yellow 23, C.I. 19140; a pyrazolone-based azo dye with three sulfonate groups) absorbs maximally at 425–429 nm [4]. The 490 nm band of Acid Yellow 9 is characteristic of the aminoazobenzene chromophore bearing an electron-donating amino group para to the azo linkage and electron-withdrawing sulfonate substituents, producing a bathochromic shift relative to pyrazolone-based yellows and enabling spectroscopic discrimination from naphthol-based acid dyes.

UV-Vis spectroscopy λmax Chromophore Acid dye Spectral identification

Microbial Biodegradation Specificity: Acid Yellow 9 as Sole Carbon-Nitrogen-Energy Source vs. Other Textile Azo Dyes

Acid Yellow 9 is distinguished among commercial azo dyes by its ability to serve as the sole source of carbon, nitrogen, and energy for Pseudomonas fluorescens, enabling complete mineralization in pure culture without the need for co-substrate supplementation [1]. Spectroscopic analysis (UV, ¹H NMR, IR) confirmed that the azo chromophore of Acid Yellow 9 is cleaved and degraded into distinct metabolic products by P. fluorescens [1]. In a comparative decolorization study assessing four commercial textile dyes—Procion Red Yellow, Acid Yellow-9, Direct Orange-102, and Crystal Violet—under identical aerobic liquid culture conditions with both wild-type and NTG-induced mutant strains of P. fluorescens, Acid Yellow-9 and Crystal Violet exhibited superior decolorization, whereas Direct Orange-102 was comparatively more resistant to decolorization [2]. This differential susceptibility is attributed to the influence of aromatic substitution patterns on azo dye biodegradability, with the free amino group and specific sulfonate positioning of Acid Yellow 9 rendering it more accessible to bacterial azoreductase enzymes [3].

Biodegradation Pseudomonas fluorescens Azo dye Decolorization Environmental microbiology

Histological Staining Selectivity: Acid Yellow 9 in Wallart & Honette's Trichrome vs. Alternative Yellow Histological Dyes

Acid Yellow 9 is specifically specified in Wallart & Honette's one-step trichrome staining protocol for connective tissues, where it selectively stains collagen fibers yellow while cytoplasmic elements are stained red by acid fuchsin and nuclei appear black [1]. This differential staining behavior is a function of the dye's molecular size, sulfonate charge density, and affinity for collagen in the presence of phosphomolybdic acid as a differential mordant. In contrast, Martius Yellow (C.I. 10315, 2,4-dinitro-1-naphthol), which is sometimes used in the Martius-Scarlet-Blue (MSB) trichrome for fibrin visualization, is a nitrated naphthol rather than an aminoazobenzene derivative and produces background yellow staining with different tissue selectivity [2]. The absorption maximum of Acid Yellow 9 at 490 nm also provides better contrast against acid fuchsin (λmax ~545 nm) compared to yellow dyes with absorption maxima below 400 nm, improving microscopic color separation in bright-field imaging [3].

Histology Trichrome stain Collagen Connective tissue Biological stain

Best Research and Industrial Application Scenarios for Sodium 2-Amino-5-((4-Sulfophenyl)Diazenyl)Benzenesulfonate Based on Quantitative Evidence


Wool and Polyamide Textile Dyeing Requiring Verified ISO 3 Lightfastness with Intermediate Exhaustion Behavior

Based on the ISO light fastness rating of 3 (AATCC 4–5) documented for Acid Yellow 9 on wool [1] and its aqueous solubility of 184 g/L [2], this compound is best positioned for dyeing wool and nylon fabrics where moderate lightfastness is acceptable but where improved photostability over monosulfonated leveling dyes (ISO 1–2) is required. The intermediate solubility supports controlled exhaustion in weakly acidic (pH 4–5) dye baths, providing better levelness than high-solubility alternatives such as Tartrazine while maintaining adequate migration properties. Applications include wool apparel, upholstery textiles, and polyamide carpets where ISO 3 lightfastness meets end-use specifications and where the disulfonate architecture provides a measurable advantage over cheaper monosulfonated aminoazobenzene dyes that would fade prematurely under comparable exposure conditions.

Standardized Histological Trichrome Staining for Collagen Fiber Visualization in Connective Tissue Pathology

Acid Yellow 9 is specifically required for the Wallart & Honette one-step trichrome staining protocol, where it selectively stains collagen fibers yellow against red cytoplasm (acid fuchsin) and black nuclei (hematoxylin) [3]. Its λmax of 490 nm provides approximately 100 nm spectral separation from acid fuchsin, ensuring clean color differentiation in bright-field microscopy. This application scenario is critical for pathology laboratories performing connective tissue assessment, fibrosis quantification, and dermatopathology, where substitution with Martius Yellow or other yellow histological dyes would alter the staining pattern and compromise diagnostic consistency. Procurement for this use case should specify dye content ≥90% to ensure reproducible staining intensity.

Model Substrate for Azo Dye Biodegradation Research Using Pseudomonas fluorescens Monocultures

The demonstrated ability of Acid Yellow 9 to serve as the sole source of carbon, nitrogen, and energy for Pseudomonas fluorescens, with complete degradation confirmed by spectroscopic product analysis [4], positions this compound as a well-characterized model substrate for microbial azo dye degradation studies. Unlike Direct Orange-102, which shows comparative resistance to decolorization [5], Acid Yellow 9 provides a reproducible biodegradation benchmark. Research laboratories studying azoreductase enzyme kinetics, wastewater bioremediation process optimization, or structure–biodegradability relationships can use Acid Yellow 9 to establish standardized assay conditions without the confounding variable of co-substrate requirements.

Analytical Reference Standard for HPLC-DAD and UV-Vis Spectroscopic Dye Identification in Complex Mixtures

With a well-defined λmax of 490 nm (491 nm per AAT Bioquest) [2] and a characteristic aminoazobenzene-disulfonate spectral fingerprint that is distinguishable from pyrazolone-based yellows (λmax 425–429 nm) and naphthol-based acid dyes (λmax 485 nm), Acid Yellow 9 serves as a useful analytical reference standard for dye identification and quantification. Its distinct retention behavior in reversed-phase HPLC [6] and its clean UV-Vis spectral profile support its use in method validation for regulatory compliance testing of textile effluents, food colorant screening, and forensic dye analysis. Procurement for analytical applications should specify purity ≥98% (HPLC) to ensure reliable calibration.

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